7-Amino-3H-quinazolin-4-one;hydrochloride
Description
Historical Development and Broad Pharmacological Significance of Quinazolinone Derivatives
The history of quinazolinone chemistry dates back to the 19th century, with the first synthesis of a derivative reported in 1869. acs.org A key early method, the Niementowski synthesis, involves the condensation of anthranilic acid with amides to form the 4(3H)-quinazolinone core. ekb.egnih.gov Since these initial discoveries, the quinazolinone scaffold has become a focal point of extensive research due to the diverse and potent biological activities exhibited by its derivatives. wisdomlib.org
The versatility of the quinazolinone nucleus has allowed for its incorporation into drugs targeting a wide array of diseases. wisdomlib.orgmdpi.com These compounds are recognized for a remarkable spectrum of pharmacological effects, including:
Anticancer Activity: Many quinazolinone derivatives have been developed as potent anticancer agents, famously as inhibitors of protein kinases like the Epidermal Growth Factor Receptor (EGFR). nih.gov
Antimicrobial Effects: The scaffold has shown significant antibacterial and antifungal properties. ekb.egresearchgate.netresearchgate.net
Anti-inflammatory Action: Certain derivatives exhibit anti-inflammatory effects, with some acting as inhibitors of enzymes like cyclooxygenase (COX). nih.govnih.gov
Anticonvulsant Properties: The quinazolinone structure is a feature in compounds developed for their anticonvulsant activity. ekb.egnih.gov
Other Activities: The pharmacological profile of this class of compounds also extends to antiviral, antimalarial, analgesic, and antihypertensive activities. mdpi.comnih.gov
This broad range of activities has established the quinazolinone framework as one of the most important scaffolds in medicinal chemistry. mdpi.com
The Role of the Amino-Quinazolinone Substructure as a Privileged Scaffold in Drug Discovery
In the realm of drug design, certain molecular structures, known as "privileged scaffolds," appear frequently in active compounds targeting different biological receptors. The amino-quinazoline and amino-quinazolinone substructures are widely regarded as such privileged frameworks. rsc.org The introduction of an amino group onto the quinazolinone core can significantly influence the molecule's physicochemical properties and its ability to interact with biological targets.
The strategic placement of amino groups on the quinazolinone ring system has been crucial in the development of successful drugs. For instance, substitutions at various positions, including the amino group, are essential for the activity of many kinase inhibitors. nih.gov The amino group can act as a key hydrogen bond donor or acceptor, facilitating strong and specific binding to the active site of a target protein. This ability to form critical interactions underpins the therapeutic efficacy of many amino-quinazolinone-based drugs. The versatility of this substructure continues to make it an attractive starting point for the design of new generations of targeted therapies.
Defining the Academic Research Landscape for 7-Amino-3H-quinazolin-4-one Derivatives
While the quinazolinone scaffold is broadly studied, research into specific derivatives, such as those based on 7-Amino-3H-quinazolin-4-one, provides insight into fine-tuning pharmacological activity. The position of substituents on the quinazolinone ring is critical, and structure-activity relationship (SAR) studies have shown that modifications at the C-7 position can be particularly advantageous for certain therapeutic targets.
For example, in the context of EGFR kinase inhibitors, bulkier substituents at the C-7 position of the quinazoline (B50416) core have been found to be favorable for inhibitory activity. nih.gov This suggests that the 7-position is a key site for modification to enhance potency and selectivity. Research on related structures, such as quinazoline-4(3H)-one-7-carboxamides, has identified them as novel lead structures for developing inhibitors of enzymes like soluble epoxide hydrolase (sEH), which are implicated in inflammatory processes. acs.org
The amino group at the 7-position offers a versatile chemical handle for further derivatization, allowing chemists to synthesize libraries of compounds with diverse properties. These derivatives are often evaluated for a range of biological activities, as illustrated in the table below, which summarizes findings for various C-7 substituted quinazolinones.
| Compound Class | Substitution at C-7 | Target/Activity | Reference |
| 4-Arylamino-quinazolines | Bulky substituents | EGFR Kinase Inhibition | nih.gov |
| Quinazolinone-7-carboxamides | Carboxamide derivatives | Soluble Epoxide Hydrolase (sEH) Inhibition | acs.org |
| 7-Fluoro-4(3H)-quinazolinone | Fluoro group | Intermediate for nitrated derivatives | nih.gov |
| Quinazolinone Derivatives | Halide atom (Fluorine) | NF-κB Pathway Inhibition | nih.gov |
This targeted research underscores the importance of the 7-amino group as a strategic point for chemical modification to develop novel therapeutic agents.
Structural Basis and Reactivity Considerations within the Quinazolinone System
The fundamental structure of quinazolinone consists of a benzene (B151609) ring fused to a pyrimidine (B1678525) ring, a bicyclic aromatic heterocycle. wisdomlib.org The 4-quinazolinone isomer is the most common and widely studied in medicinal chemistry. The reactivity of this system is influenced by the interplay between the two fused rings.
The pyrimidine ring component generally resists electrophilic substitution. In contrast, the benzene ring is more susceptible to such reactions, with nitration of 4(3H)-quinazolinone occurring at the 6-position. nih.govscispace.com However, the presence of directing groups can alter this selectivity; for instance, a fluoro group at the 7-position can direct nitration to the 8-position. nih.gov
The quinazolinone ring is also reactive towards nucleophiles, which typically attack position 4. scispace.com The presence of the carbonyl group at position 4 and the nitrogen atoms at positions 1 and 3 create a unique electronic environment that dictates the molecule's chemical behavior and its interactions with biological macromolecules.
Numerous synthetic routes have been developed to access the quinazolinone core. nih.govorganic-chemistry.org A common and versatile method involves the cyclization of 2-aminobenzamides with various reagents like aldehydes, carboxylic acids, or their derivatives. nih.gov These robust synthetic strategies allow for the introduction of a wide variety of substituents at different positions on the quinazolinone scaffold, facilitating the exploration of chemical space in the search for new drugs.
Structure
3D Structure of Parent
Properties
IUPAC Name |
7-amino-3H-quinazolin-4-one;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O.ClH/c9-5-1-2-6-7(3-5)10-4-11-8(6)12;/h1-4H,9H2,(H,10,11,12);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLEISPYUKWNLMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)N=CNC2=O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 7 Amino 3h Quinazolin 4 One and Analogues
Established Synthetic Routes to the Quinazolinone Core
The synthesis of the fundamental quinazolinone scaffold can be achieved through several reliable methods, primarily involving the cyclization of anthranilic acid or its derivatives.
Niementowski Reaction and Its Modern Adaptations
The Niementowski reaction is a classical and widely used method for synthesizing 4(3H)-quinazolinones. nih.govwikipedia.orgnih.gov In its original form, the reaction involves the thermal condensation of an anthranilic acid with an excess of an amide, such as formamide (B127407), to form the quinazolinone ring via an o-amidobenzamide intermediate. wikipedia.orgnih.govdrugfuture.com
Modern adaptations have significantly improved the efficiency and conditions of this reaction. A key advancement is the use of microwave irradiation, which dramatically reduces reaction times and often improves yields compared to conventional heating. nih.govresearchgate.net These solvent-free "neat reaction" technologies are also more environmentally benign. researchgate.net Further modifications include the use of solid-supported acid catalysts like acidic alumina, silica (B1680970) gel, and montmorillonite (B579905) K-10, which facilitate the reaction under solvent-free microwave conditions, simplifying the work-up procedure. nih.gov
Table 1: Comparison of Conventional vs. Microwave-Assisted Niementowski Reaction
| Method | Conditions | Typical Reaction Time | Key Advantages |
|---|---|---|---|
| Conventional Heating | Heating anthranilic acid and formamide at ~120°C or higher | Several hours | Established, simple setup |
| Microwave Irradiation | Neat reactants irradiated with microwaves | Minutes (e.g., 4 min) | Rapid, high yields, solvent-free, environmentally friendly nih.govresearchgate.net |
Cyclization Strategies from Anthranilic Acid and Anthranilamide Precursors
Beyond the direct condensation with amides, the quinazolinone core is frequently synthesized from anthranilic acid and anthranilamide precursors through various cyclization strategies.
One common two-step approach starting from anthranilic acid involves an initial acylation followed by cyclization. For instance, anthranilic acid can be treated with acetic anhydride (B1165640) to form an N-acyl-anthranilic acid, which is then cyclized to a benzoxazinone (B8607429) intermediate. nih.gov This benzoxazinone can subsequently react with an amine source, like ammonium (B1175870) acetate, to yield the final quinazolinone product. nih.gov Another route involves the reaction of anthranilic acid with orthoformates (e.g., trimethyl orthoformate) and an amine under microwave conditions to directly form the quinazolinone. tandfonline.com
Anthranilamide serves as a more direct precursor. It can undergo cyclocondensation with various reagents to form the quinazolinone ring. For example, reacting 2-aminobenzamides with aldehydes, often catalyzed by an acid like p-toluenesulfonic acid (PTSA), yields a dihydroquinazolinone intermediate. thieme-connect.comnih.gov This intermediate is then oxidized using an agent such as phenyliodine diacetate (PIDA) to produce the aromatic quinazolinone. thieme-connect.com This method is versatile and allows for the synthesis of a wide range of substituted quinazolinones under mild conditions. thieme-connect.com
Regioselective Introduction of the 7-Amino Moiety
Introducing an amino group specifically at the C-7 position of the quinazolinone ring requires regioselective methods. The most prevalent and reliable strategy involves the reduction of a precursor nitro group.
Synthetic Pathways Involving Nitro Group Reduction
This well-established, two-step pathway is the most common method for synthesizing 7-aminoquinazolinones.
Nitration: The first step involves the nitration of the pre-formed quinazolinone core. The directing effects of the existing functional groups on the benzene (B151609) ring are crucial for achieving regioselectivity. For quinazolin-4(3H)-one, nitration typically occurs at the 6-position. nih.gov To achieve 7-substitution, one must start with an appropriately substituted precursor, such as a 5-substituted anthranilic acid (which becomes the 7-position in the final product). For example, starting with 2-amino-5-nitrobenzoic acid and performing a cyclization reaction builds the 7-nitro-quinazolin-4(3H)-one core directly. nih.gov
Reduction: The subsequent reduction of the 7-nitro group to a 7-amino group is a standard transformation in organic synthesis. wikipedia.org A variety of reducing agents can be employed for this purpose. Common methods include the use of iron powder in the presence of an acid or ammonium chloride, tin(II) chloride in hydrochloric acid, or catalytic hydrogenation with catalysts like palladium on carbon (Pd/C). mdpi.comosi.lvresearchgate.net The choice of reagent depends on the presence of other functional groups in the molecule that might also be susceptible to reduction. researchgate.net For instance, a reaction using iron powder and ammonium chloride in an ethanol/water mixture at elevated temperatures has been shown to be effective for reducing a nitro group on a quinazolinone scaffold. mdpi.com
A more advanced, one-pot approach involves the reductive cyclization of a 2,5-dinitrobenzoic acid derivative with formamide, catalyzed by indium(III) or bismuth(III) salts. arkat-usa.org In this process, one nitro group is selectively reduced to an amine, which then undergoes a Niementowski-type cyclization to form the 7-nitroquinazolinone in a single step. arkat-usa.org
Table 2: Common Reagents for Nitro Group Reduction
| Reagent | Typical Conditions | Selectivity |
|---|---|---|
| Fe / NH₄Cl or HCl | EtOH/H₂O, Reflux | Good for aromatic nitro groups, tolerates many functional groups mdpi.com |
| SnCl₂ / HCl | EtOH or concentrated HCl, RT or heat | Classic and effective method |
| H₂ / Pd/C | MeOH or EtOH, atmospheric or higher pressure | Highly efficient but can reduce other groups (e.g., alkenes, alkynes) |
| Sodium Hydrosulfite (Na₂S₂O₄) | Aqueous or mixed aqueous/organic solvent | Often used for selective reductions |
Alternative Direct Amination Methods
Directly introducing an amino group onto an aromatic ring, known as direct C-H amination, is a more modern but less common strategy for this specific transformation compared to the nitro reduction pathway. These methods often require transition metal catalysts and specific directing groups to achieve regioselectivity. While there are reports of copper-catalyzed direct amination of C-O bonds in quinazolinones, these typically functionalize the 4-position. organic-chemistry.org
Synthesizing the 7-amino moiety via direct C-H amination would be challenging due to the difficulty in selectively activating the C-7 hydrogen atom over other positions on the quinazolinone ring. Tandem reactions involving copper-catalyzed reductive amination via azidation followed by reduction and oxidative amination have been developed for quinazolinone synthesis, but these build the ring system concurrently rather than functionalizing a pre-existing core at the 7-position. researchgate.net Therefore, the nitro group reduction pathway remains the most practical and widely documented method for obtaining the 7-amino moiety.
Synthesis of Hydrochloride Salts
The final step in the synthesis is the conversion of the free base, 7-Amino-3H-quinazolin-4-one, into its hydrochloride salt. This is a standard acid-base reaction performed to improve the compound's solubility in aqueous media and enhance its stability and crystallinity, which is often desirable for handling and formulation.
The synthesis is typically achieved by treating a solution of the 7-amino-3H-quinazolin-4-one base with hydrochloric acid. The base is usually dissolved in a suitable organic solvent, such as ethanol, methanol, or isopropanol. Then, a solution of hydrogen chloride (HCl) in an organic solvent (e.g., HCl in diethyl ether or isopropanol) or concentrated aqueous HCl is added dropwise. The hydrochloride salt, being less soluble in the organic solvent than the free base, precipitates out of the solution. The resulting solid is then collected by filtration, washed with a cold solvent to remove any excess acid or impurities, and dried under a vacuum to yield the final 7-Amino-3H-quinazolin-4-one hydrochloride product.
Transition Metal-Catalyzed Syntheses of Quinazolinones
Transition metal catalysis has revolutionized the synthesis of complex heterocyclic compounds, offering mild reaction conditions, high efficiency, and broad functional group tolerance. Copper and palladium complexes, in particular, have been extensively utilized in the construction of the quinazolinone core.
Copper-Catalyzed Approaches
Copper-catalyzed reactions represent a cost-effective and sustainable approach for the synthesis of quinazolinones. These methods often involve domino or one-pot procedures, enhancing operational simplicity and reducing waste. A notable copper-catalyzed domino synthesis involves the reaction of substituted 2-halobenzamides with (aryl)methanamines. acs.org This process proceeds through a sequential Ullmann-type coupling and an aerobic oxidative C-H amidation, using readily available copper salts like copper(I) bromide (CuBr) as the catalyst and air as the oxidant. acs.org The reaction is typically carried out in a solvent such as dimethyl sulfoxide (B87167) (DMSO) in the presence of a base like potassium carbonate (K₂CO₃). acs.org This methodology is advantageous as it does not require any ligands or additives, making it a simple and practical route to various quinazolinone derivatives. acs.org
Another versatile copper-catalyzed approach is a one-pot, three-component tandem reaction for the synthesis of substituted quinazolin-4(3H)-ones. mssm.edu This method utilizes a CuI/L-proline catalytic system and involves a sequence of copper-catalyzed double C-N coupling, reductive amination, condensation, cyclization, and aerobic oxidation. mssm.edu The reaction demonstrates good functional group tolerance and proceeds under mild conditions, making it an attractive protocol for the synthesis of diverse quinazolinone libraries. mssm.edu Furthermore, an oxidant-free and highly efficient synthesis of phenolic quinazolin-4(3H)-ones has been developed using a copper-catalyzed azide-alkyne cycloaddition (CuAAC)/ring cleavage reaction of 2-aminobenzamides, sulfonyl azides, and terminal alkynes. nih.gov
The following table summarizes representative examples of copper-catalyzed quinazolinone synthesis, highlighting the versatility of this approach.
| Entry | 2-Halobenzamide/2-Aminobenzamide (B116534) | Amine/Alkyne | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 2-Iodobenzamide | Benzylamine | CuBr | K₂CO₃ | DMSO | 110 | 75 |
| 2 | 2-Bromobenzamide | Benzylamine | CuBr | K₂CO₃ | DMSO | 110 | 68 |
| 3 | 2-Amino-N-benzylbenzamide | 3-Ethynylphenol | CuI | Et₃N | MeCN | RT | 89 |
| 4 | 2-Amino-N-benzyl-5-methylbenzamide | 3-Ethynylphenol | CuI | Et₃N | MeCN | RT | 86 |
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions have become indispensable tools in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. nih.gov These reactions have been successfully applied to the synthesis of quinazolinones, often providing high yields and excellent regioselectivity.
A novel palladium-catalyzed three-component reaction has been developed for the synthesis of quinazolin-4(3H)-ones from readily available 2-aminobenzamides and aryl halides via a palladium-catalyzed isocyanide insertion/cyclization sequence. researchgate.net This method offers operational simplicity and provides moderate to excellent yields of the desired products. researchgate.net
The Suzuki cross-coupling reaction, a cornerstone of palladium catalysis, has also been employed for the synthesis of quinazolinylphenyl-1,3,4-thiadiazole conjugates. mdpi.com This protocol utilizes bromo-substituted quinazolines and boronic acid pinacol (B44631) esters in the presence of a palladium catalyst such as [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) and a base. mdpi.com
Furthermore, a palladium-catalyzed one-pot synthesis of quinazoline (B50416) derivatives has been reported, showcasing the efficiency of this approach. nih.govcrossref.org The reaction of 2-bromo or 2-iodo benzoate (B1203000) esters with amidines, catalyzed by palladium complexes, affords substituted quinazolin-4(3H)-ones in good yields. nih.gov
Below is a table illustrating the scope of palladium-catalyzed synthesis of quinazolinone derivatives.
| Entry | Aryl Halide | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 7-Bromo-4-(N,N-dimethylamino)-2-phenylquinazoline | Boronic ester | Pd(dppf)Cl₂ | Na₂CO₃ | Toluene/H₂O | 115 | High |
| 2 | 2-Iodobenzoate ester | Amidine | Pd₂(dba)₃/Xantphos | - | - | - | 44-89 |
Green Chemistry Approaches in Quinazolinone Synthesis
In recent years, there has been a significant shift towards the development of environmentally benign synthetic methodologies. Green chemistry principles, such as the use of alternative energy sources and renewable starting materials, are increasingly being applied to the synthesis of quinazolinones.
Microwave-Assisted Synthesis and Phase-Transfer Catalysis
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. nih.govresearchgate.net The synthesis of quinazolinone derivatives has been successfully achieved using microwave irradiation. For instance, the condensation of anthranilic amide with various aldehydes or ketones can be efficiently catalyzed by antimony(III) trichloride (B1173362) (SbCl₃) under solvent-free microwave conditions, affording quinazolin-4(3H)-ones in good to excellent yields within minutes. researchgate.net
Microwave irradiation has also been effectively combined with phase-transfer catalysis (PTC) for the synthesis of bioactive quinazolin-4(3H)-one derivatives. farmaceut.org Phase-transfer catalysts facilitate the transfer of reactants between immiscible phases, thereby enhancing reaction rates. This combined approach offers a simple, efficient, and eco-friendly technique for reactions such as N-alkylation of the quinazolinone core. farmaceut.org
The table below provides examples of microwave-assisted synthesis of quinazolinones.
| Entry | Starting Materials | Catalyst/Conditions | Time | Yield (%) |
| 1 | Anthranilic amide, Benzaldehyde | SbCl₃ (1 mol%), MW (200W), solvent-free | 3 min | 94 |
| 2 | 2-methyl-4H-benzo researchgate.netnih.govoxazin-4-one, Ammonium acetate | MW | - | High |
| 3 | Substituted anthranilic acid, Acetic anhydride | MW (250W), 120-150 °C | 17-22 min | High |
| 4 | Benzoxazinone, Hydrazine (B178648) monohydrate | MW (250W), 120-150 °C | 20-33 min | 31-85 |
Biomass-Derived Synthons in Quinazolinone Formation
The utilization of renewable resources, such as biomass, as starting materials for the synthesis of valuable chemicals is a key aspect of green chemistry. While the direct synthesis of 7-Amino-3H-quinazolin-4-one from biomass-derived synthons is still an emerging area, progress has been made in using biorenewable C1 synthons for the general synthesis of quinazolinones.
A notable example is the copper-catalyzed oxidative C-C cleavage of D-glucose, which serves as a sustainable and renewable C1 source for the synthesis of quinazolinone scaffolds. researchgate.net This method highlights the potential of using biomass-derived platform chemicals as carbon synthons in heterocyclic synthesis. researchgate.net The use of pinane, a bio-sourced solvent, has also been explored in the microwave-assisted synthesis of quinazolinones, where it was found to favor the cyclization step. rsc.org These developments pave the way for future research focused on the application of a wider range of biomass-derived molecules in the synthesis of specifically substituted quinazolinones like the 7-amino variant.
Diversification Strategies for 7-Amino-3H-quinazolin-4-one Derivatives
The 7-amino group on the quinazolinone scaffold provides a valuable handle for further molecular diversification, allowing for the synthesis of a wide array of analogues with potentially enhanced biological activities or material properties. Common diversification strategies include acylation, alkylation, and arylation of the amino group, as well as functionalization of other positions on the heterocyclic core.
Transition metal-catalyzed C-H functionalization has emerged as a powerful tool for the direct modification of the quinazolinone core. rsc.orgbohrium.com This approach allows for the introduction of various substituents at specific positions of the quinazolinone ring system, avoiding the need for pre-functionalized starting materials. For instance, regioselective C-2 and C-7 arylation of thiazolo[5,4-f]quinazolin-9(8H)-one has been achieved through the judicious choice of coupling partners and reaction conditions. rsc.org
Furthermore, the synthesis of 6-amino-7-((4-methoxybenzyl)thio)quinazolin-4(3H)-one from 7-fluoro-6-nitroquinazolin-4(3H)-one demonstrates a synthetic route that allows for the introduction of substituents at the 7-position. mdpi.com The subsequent reduction of the nitro group provides the amino functionality, which can then be further derivatized. mdpi.com The synthesis of various 2,6-disubstituted (3H)-quinazolin-4-ones also highlights the potential for creating diverse libraries of compounds by modifying different positions of the quinazolinone ring. nih.gov
Substituent Variations at C-2, C-3, C-6, and C-8 Positions
The pharmacological profile of quinazolin-4-one derivatives can be significantly modulated by introducing different functional groups at various positions on the heterocyclic ring system. Key positions for substitution include C-2, C-3, C-6, and C-8, with the 7-amino group serving as a crucial anchor for further derivatization.
C-2 Position: The C-2 position is frequently targeted for modification. A common and effective method for introducing substituents at this position is the condensation reaction between an anthranilamide (such as 2,4-diaminobenzamide (B3425735) to yield the 7-amino scaffold) and various aldehydes in a solvent like dimethyl sulfoxide (DMSO). nih.govmdpi.com This approach allows for the incorporation of a wide range of aryl and alkyl groups. For instance, reacting 2-aminobenzamide with different aldehydes can yield a variety of 2-substituted quinazolin-4(3H)-ones. nih.govmdpi.com Other strategies include copper-catalyzed reactions of 2-halobenzamides with nitriles or a domino reaction of alkyl halides with anthranilamides to afford 2-substituted derivatives. organic-chemistry.org
C-3 Position: The N-3 position is also a common site for derivatization. One established method involves the reaction of a 2-substituted-4H-3,1-benzoxazin-4-one intermediate with a primary amine. researchgate.netnih.gov This benzoxazinone is typically formed by treating anthranilic acid with an acid anhydride. nih.gov The subsequent reaction with an amine, such as hydrazine hydrate, leads to the formation of 3-amino-2-methyl-quinazolin-4(3H)-one derivatives. mdpi.comnih.gov Copper-catalyzed methods have also been developed for the synthesis of 3-substituted quinazolinones from N-substituted o-bromobenzamides and formamide. organic-chemistry.org
C-6 Position: Modifications at the C-6 position, often involving halogenation (e.g., bromo substitution) or the introduction of nitro groups, are crucial for tuning the electronic properties and biological activity of the molecule. nih.govekb.eg For example, 6-bromo-2-methyl-3-(aryl)-quinazolin-4-(3H)-ones have been synthesized and shown to possess significant biological activities. researchgate.net The synthesis of 6-aminoquinazolin-4(3H)-one can be achieved through the nitration of the quinazolinone core, followed by reduction of the 6-nitro group. iucr.orgresearchgate.net
C-8 Position: The C-8 position has been identified as a key site for introducing substituents to improve potency and selectivity for certain biological targets. biorxiv.orgnih.govresearchgate.net Synthetic strategies often start with appropriately substituted anthranilic acids, such as 2-amino-3-nitrobenzoic acid, to generate 8-nitro substituted analogues. biorxiv.org Crystal structure data has revealed that the space around the C-7 and C-8 positions can be exploited by introducing larger polar groups, such as diols, to establish new interactions with target enzymes. biorxiv.orgresearchgate.net
The following table summarizes various substituent variations and the synthetic methods employed:
| Position | Substituent Example | Starting Materials | Key Reagents/Conditions | Ref. |
| C-2 | Phenyl | 2-Aminobenzamide, Benzaldehyde | DMSO, 100-120 °C | nih.gov |
| C-2 | 2,3-Dihydroxyphenyl | Anthranilamide, 2,3-Dihydroxybenzaldehyde | DMSO, 100 °C | mdpi.com |
| C-3 | Phenyl | N-butyryl anthranilic acid, Aniline | Acetic anhydride, Reflux | nih.gov |
| C-6 | Bromo | 5-Bromoanthranilic acid | Acetic anhydride, Amines | nih.gov |
| C-6 | Amino | 6-Nitroquinazolin-4(3H)-one | SnCl₂·2H₂O | researchgate.net |
| C-8 | Nitro | 2-Amino-3-nitrobenzoic acid | Acid chloride, Inert conditions | biorxiv.org |
| C-8 | Diol | 8-Nitro intermediate | Reduction, Dihydroxylation (AD-mix) | biorxiv.org |
Incorporation of Heterocyclic and Aromatic Moieties
To further expand the chemical diversity and pharmacological potential of 7-Amino-3H-quinazolin-4-one, various heterocyclic and aromatic systems are often incorporated into the core structure. This molecular hybridization strategy can lead to compounds with enhanced or novel biological activities. nih.govresearchgate.net
Heterocyclic Moieties: A multitude of heterocyclic rings have been successfully appended to the quinazolinone scaffold, particularly at the C-2 and C-3 positions.
Thiazolidinones and Azetidinones: These heterocycles can be introduced at the N-3 position. The synthesis often involves preparing a 3-(aminophenyl)-quinazolin-4-one intermediate, which is then converted to a Schiff base with an aromatic aldehyde. Subsequent cyclization with chloroacetyl chloride yields the azetidinone ring, while reaction with thioglycolic acid produces the thiazolidinone moiety. nih.gov
Pyrazoles and Pyrimidines: These can be synthesized from arylhydrazono intermediates derived from 3-(4-aminophenyl)-2-benzyl-quinazolin-4-one. ekb.eg
Triazoles: 1,2,4-triazolo[4,3-a]quinazolinones represent a class of fused heterocyclic systems with significant biological interest. researchgate.net
Isoxazoles: These can be introduced via a 1,3-dipolar cycloaddition reaction between an arylnitriloxide and an N-propargylquinazolin-4(3H)-one. researchgate.net
Furan: 2-Vinyl-furan moieties have been attached at the C-2 position, starting from the condensation of furylacryloyl chloride with anthranilic acid to form a benzoxazinone intermediate. ptfarm.pl
Aromatic Moieties: The introduction of various aromatic groups is a common strategy to explore SAR.
Phenyl Groups: Phenyl rings are frequently introduced at the C-2 and C-3 positions. nih.govnih.gov Copper-catalyzed reactions of 2-isocyanobenzoates with aromatic amines provide an efficient route to 3-aryl quinazolin-4-ones. organic-chemistry.org The condensation of anthranilamide with aromatic aldehydes is a straightforward method for synthesizing 2-aryl derivatives. mdpi.com
Substituted Phenyl Groups: Analogues bearing substituted phenyl rings (e.g., dihydroxyphenyl, methoxyphenyl) at C-2 are synthesized to investigate the effects of electron-donating or chelating groups. mdpi.com
Fused Aromatic Systems: More complex polynuclear heterocyclic systems can be generated from quinazolinone building blocks, leading to structures like indoloquinazolin-4-ones and pyrroloquinazolin-2-ones. tandfonline.com
The table below provides examples of incorporated moieties and their synthetic routes.
| Moiety Type | Specific Example | Position of Incorporation | Synthetic Strategy | Ref. |
| Heterocyclic | 4-Thiazolidinone | N-3 | Cyclization of Schiff base with thioglycolic acid | nih.gov |
| Heterocyclic | 2-Azetidinone | N-3 | Cyclization of Schiff base with chloroacetyl chloride | nih.gov |
| Heterocyclic | Furan | C-2 | Condensation of furylacryloyl chloride with anthranilic acid | ptfarm.pl |
| Heterocyclic | Isoxazole | N-3 | 1,3-dipolar cycloaddition with N-propargyl derivative | researchgate.net |
| Aromatic | Phenyl | C-2 | Condensation of o-aminobenzamide and styrene | mdpi.com |
| Aromatic | 4-Acetylphenyl | N-3 | Reaction of benzoxazinone with p-aminoacetophenone | ptfarm.pl |
Analytical Techniques for Structural Elucidation of Synthesized Compounds
The unambiguous determination of the chemical structure of newly synthesized 7-Amino-3H-quinazolin-4-one analogues is essential. A combination of spectroscopic and spectrometric techniques is employed to confirm the identity, purity, and three-dimensional arrangement of these compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for structural elucidation in solution.
¹H NMR: Provides detailed information about the proton environment. Characteristic signals for the quinazolinone core include aromatic protons typically observed in the range of δ 7.0–8.5 ppm. The NH proton of the quinazolinone ring often appears as a broad singlet at a downfield chemical shift (δ > 12.0 ppm). mdpi.commdpi.com Specific substituents give rise to unique signals, for example, a methyl group at C-2 typically appears as a singlet around δ 2.1-2.6 ppm nih.gov, and the NH₂ protons of a 3-amino group can be seen around δ 5.8 ppm. mdpi.com
¹³C NMR: Complements ¹H NMR by providing information on the carbon skeleton. The carbonyl carbon (C-4) of the quinazolinone ring is a key diagnostic signal, typically appearing at δ ~160-170 ppm. mdpi.comnih.gov Aromatic carbons resonate in the δ 110-150 ppm region.
Mass Spectrometry (MS): This technique is used to determine the molecular weight of the synthesized compounds and to gain information about their fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it provides the exact mass of the molecule, allowing for the determination of its elemental composition with high accuracy. mdpi.commdpi.com
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups. For quinazolin-4-ones, characteristic absorption bands include the C=O stretching vibration of the ketone group (around 1670-1690 cm⁻¹), N-H stretching (around 3200-3400 cm⁻¹), and C=N stretching (around 1610-1630 cm⁻¹). ptfarm.pltandfonline.com
X-ray Crystallography: Single-crystal X-ray diffraction provides the definitive, unambiguous three-dimensional structure of a compound in the solid state. This technique is invaluable for confirming the connectivity of atoms, determining stereochemistry, and analyzing intermolecular interactions like hydrogen bonding. iucr.orgnih.gov For example, X-ray analysis has been used to confirm the dimeric structures formed by hydrogen bonds in 6-nitro- and 6-aminoquinazolin-4(3H)-one. iucr.org It has also been crucial in visualizing how substituents at the C-8 position engage with target proteins, guiding further drug design. biorxiv.orgresearchgate.net
Elemental Analysis: This technique provides the percentage composition of elements (C, H, N) in a compound, which is used to confirm the empirical formula. nih.govresearchgate.net
The following table presents representative analytical data for quinazolin-4-one derivatives.
| Compound | Analytical Technique | Characteristic Data | Ref. |
| 2-phenylquinazolin-4(3H)-one | ¹H NMR (DMSO-d₆) | δ 12.6 (s, 1H, NH), 8.18–8.25 (m, 3H), 7.53–7.88 (m, 5H) | mdpi.com |
| 2-phenylquinazolin-4(3H)-one | ¹³C NMR (DMSO-d₆) | δ 163.5 (CO), 153.2 (C=N), 122.8-149.6 (Aromatic C) | mdpi.com |
| 3-amino-2-methylquinazolin-4(3H)-one | ¹H NMR (DMSO-d₆) | δ 7.91 (d, 2H), 7.30 (m, 2H), 6.50 (s, 2H, NH₂), 2.07 (s, 3H, CH₃) | nih.gov |
| 3-amino-7-chloro-2-methylquinazolin-4(3H)-one | ¹H NMR (DMSO-d₆) | δ 8.09 (d, 1H), 7.50 (dd, 1H), 7.39 (d, 1H), 5.81 (s, 2H, NH₂), 2.58 (s, 3H, CH₃) | mdpi.com |
| 7-Nitroquinazolin-4(3H)-one | X-ray Crystallography | Monoclinic, P2₁/c, Confirms intermolecular N—H···O hydrogen bonds | nih.gov |
| 6-Aminoquinazolin-4(3H)-one | X-ray Crystallography | Confirms hydrogen-bonded dimers via N—H···O interactions | iucr.org |
In Vitro Biological Activities and Pharmacological Profiles of 7 Amino 3h Quinazolin 4 One Derivatives
Antimicrobial Efficacy
Derivatives of 7-Amino-3H-quinazolin-4-one have demonstrated a wide range of antimicrobial activities, positioning them as a promising class of compounds in the ongoing search for new therapeutic agents to combat infectious diseases. Their efficacy has been evaluated against a variety of pathogenic microorganisms, including bacteria and fungi.
Antibacterial Activity Spectrum Against Gram-Positive Strains (e.g., Staphylococcus aureus, MRSA)
Quinazolin-4-one derivatives have shown notable antibacterial activity against Gram-positive bacteria, including the notoriously difficult-to-treat Methicillin-resistant Staphylococcus aureus (MRSA). Certain derivatives have been identified that exhibit potent activity against various Staphylococcal species. For instance, a novel antibacterial compound with a 4(3H)-quinazolinone core demonstrated potent activity against MRSA strains. nih.gov Some quinazolinone derivatives have been shown to work in synergy with β-lactam antibiotics, such as piperacillin (B28561) and tazobactam, by binding to the allosteric site of penicillin-binding protein 2a (PBP2a) in MRSA, a mechanism that β-lactams alone cannot inhibit. eco-vector.com
Furthermore, studies have revealed that specific substitutions on the quinazolinone nucleus can significantly influence antibacterial potency. For example, compounds with a naphthyl radical or an amide group attached to the benzene (B151609) ring of the quinazolinone core have demonstrated pronounced antimicrobial activity against Staphylococcus aureus. eco-vector.compharmpharm.ru The introduction of a heteryl group at the aldimine in the 3-amino quinazolinone pharmacophore has also been shown to significantly increase antibacterial activity against tested bacterial pathogens. frontiersin.org
| Compound/Derivative | Bacterial Strain | Activity/MIC Value | Reference |
|---|---|---|---|
| Quinazolinone with naphthyl radical | Staphylococcus aureus | Pronounced activity | eco-vector.compharmpharm.ru |
| Quinazolinone with amide group | Staphylococcus aureus | Pronounced activity | eco-vector.compharmpharm.ru |
| 2-Phenyl-3-[1-(furfurylidene amino)]-quinazolin-4-(3H)-one | Staphylococcus aureus | Superior activity among synthesized compounds | frontiersin.org |
| Compound 27 (a 4(3H)-quinazolinone) | MRSA | Potent activity (MIC ≤0.5 μg/mL) | nih.gov |
Antibacterial Activity Spectrum Against Gram-Negative Strains (e.g., Escherichia coli, Pseudomonas aeruginosa)
The antibacterial efficacy of 7-Amino-3H-quinazolin-4-one derivatives extends to Gram-negative bacteria as well. Research has shown that these compounds can inhibit the growth of clinically relevant pathogens such as Escherichia coli and Pseudomonas aeruginosa. eco-vector.com The parent 2-phenyl-3-amino quinazoline-4(3H)-one exhibited moderate activity against both Gram-positive and Gram-negative bacteria. frontiersin.org
Interestingly, structural modifications have a significant impact on the activity against Gram-negative strains. For instance, the substitution of a heteryl group at the aldimine in the 3-amino quinazolinone pharmacophore was found to significantly enhance antibacterial activity against all tested bacterial pathogens, including Gram-negative ones. frontiersin.org Conversely, an increase in the number of methoxy (B1213986) group substitutions on the benzylidene nucleus was observed to decrease the antibacterial activity against P. aeruginosa and diminish activity against E. coli. frontiersin.org
| Compound/Derivative | Bacterial Strain | Activity/MIC Value | Reference |
|---|---|---|---|
| 2-phenyl-3-amino quinazoline-4(3H)-one | Escherichia coli, Pseudomonas aeruginosa | Moderate activity | frontiersin.org |
| 2-Phenyl-3-[1-(furfurylidene amino)]-quinazolin-4-(3H)-one | Escherichia coli, Pseudomonas aeruginosa | Good antibacterial effects | frontiersin.org |
| Quinazolinone derivatives | Escherichia coli, Pseudomonas aeruginosa | Pharmacological effect | eco-vector.com |
Antifungal Activity Against Pathogenic Fungi (e.g., Candida albicans, Aspergillus niger)
In addition to their antibacterial properties, derivatives of 7-Amino-3H-quinazolin-4-one have demonstrated promising antifungal activity against a range of pathogenic fungi. Several studies have reported the efficacy of these compounds against Candida albicans and Aspergillus niger, two common causes of fungal infections in humans. biomedpharmajournal.orgresearchgate.net
The antifungal potential of these derivatives is often influenced by the specific substituents on the quinazolinone ring. For example, certain 2,3,6-trisubstituted Quinazolin-4-one derivatives have shown excellent activity against C. albicans and A. niger. biomedpharmajournal.org Furthermore, some novel pyrazol-quinazolinone compounds have exhibited significant antifungal activity against various phytopathogenic fungi. mdpi.com One particular compound, 2c, showed the best inhibitory effect against Fusarium oxysporum f. sp. Niveum. mdpi.com
| Compound/Derivative | Fungal Strain | Activity | Reference |
|---|---|---|---|
| 2,3,6-trisubstituted Quinazolin-4-one derivatives | Candida albicans, Aspergillus niger | Excellent activity | biomedpharmajournal.org |
| Pyrazol-quinazolinone compounds | Various phytopathogenic fungi | Significant activity | mdpi.com |
| Compound 2c (a pyrazol-quinazolinone) | Fusarium oxysporum f. sp. Niveum | 62.42% inhibition at 300 mg/L | mdpi.com |
Antitubercular Activity Against Mycobacterium tuberculosis
The emergence of multidrug-resistant strains of Mycobacterium tuberculosis has created an urgent need for novel antitubercular agents. Quinazolin-4-one derivatives have emerged as a promising scaffold in this area. nih.gov Several synthesized 2,3-disubstituted quinazolinone derivatives have shown significant activity against Mycobacterium tuberculosis, with minimum inhibitory concentration (MIC) values ranging from 6.25 to 100 µg/mL. dovepress.com
Molecular docking studies have suggested that these compounds may exert their antitubercular effect by inhibiting the enoyl-acyl carrier protein reductase (InhA) of M. tuberculosis. dovepress.com The introduction of amido, thioamido, imidamido, N,N-dimethyl guanidinyl, or N-pyridoyl substituents at the 3-position of the quinazolinone ring was found to enhance antitubercular activity. dovepress.com
| Compound/Derivative | Bacterial Strain | MIC Value | Reference |
|---|---|---|---|
| 2,3-disubstituted quinazolinones (compounds 5a–e and 8a–c) | Mycobacterium tuberculosis | 6.25–100 µg/mL | dovepress.com |
Modulation of Antimicrobial Activity Through Metal Complexation
The antimicrobial properties of 7-Amino-3H-quinazolin-4-one derivatives can be further enhanced through complexation with metal ions. Studies have shown that metal complexes of these derivatives often exhibit greater antimicrobial activity than the parent ligands. bohrium.com For example, Co(II), Cu(II), and Zn(II) complexes of 3-amino-2-methyl-6-iodo-quinazolin-4(3H)-one demonstrated considerable activity against a range of bacteria, including Staphylococcus aureus, Bacillus species, Enterococcus faecalis, Escherichia coli, Klebsiella pneumonia, and Pseudomonas aeruginosa, as well as the fungus Candida albicans. bohrium.com
The enhanced activity of the metal complexes is thought to be due to factors such as increased lipophilicity, which facilitates penetration through the microbial cell membrane, and the interaction of the metal ion with microbial enzymes. orientjchem.org
Anticancer and Antitumor Potential in Cell-Based Assays
Derivatives of 7-Amino-3H-quinazolin-4-one have demonstrated significant potential as anticancer agents in a variety of in vitro cell-based assays. nih.gov These compounds have been shown to inhibit the proliferation of numerous cancer cell lines, including those of the breast, lung, colon, and liver. nih.govvnu.edu.vn
The anticancer activity of these derivatives is often attributed to their ability to inhibit various protein kinases that are crucial for cancer cell growth and survival. nih.gov For instance, certain quinazolin-4(3H)-one derivatives have exhibited good inhibitory activity against cyclin-dependent kinase 2 (CDK2), human epidermal growth factor receptor 2 (HER2), and epidermal growth factor receptor (EGFR). nih.gov
One study reported that a series of newly synthesized quinazolinone derivatives showed significant cytotoxic effects against SKLU-1 (lung cancer), MCF-7 (breast cancer), and HepG-2 (liver cancer) cell lines, with one compound, 8h, exhibiting IC50 values of 23.09, 27.75, and 30.19 µg/mL, respectively. vnu.edu.vn Another study found that acylhydrazone derivatives of quinazoline (B50416) showed potent in vitro cytotoxic activity against a panel of 59 cancer cell lines. rsc.org
| Compound/Derivative | Cancer Cell Line | Activity/IC50 Value | Reference |
|---|---|---|---|
| Compound 8h | SKLU-1 (lung) | 23.09 µg/mL | vnu.edu.vn |
| Compound 8h | MCF-7 (breast) | 27.75 µg/mL | vnu.edu.vn |
| Compound 8h | HepG-2 (liver) | 30.19 µg/mL | vnu.edu.vn |
| Acylhydrazones 5, 6, 7, 9, and 12 | 59 cancer cell lines | Significant cytotoxic activity | rsc.org |
| Quinazolin-4(3H)-ones 2i and 3i | - | Strong enzyme inhibitory activity against CDK2, HER2, EGFR | nih.gov |
Inhibition of Kinase Activity (e.g., Epidermal Growth Factor Receptor (EGFR), Tyrosine Kinases)
Derivatives of quinazolin-4(3H)-one are well-recognized for their potent kinase inhibitory activities, particularly against tyrosine kinases, which are crucial in cancer cell signaling pathways. mdpi.comscite.airesearchgate.net Many compounds in this class function as ATP-competitive inhibitors, targeting the ATP-binding site of kinases like Epidermal Growth Factor Receptor (EGFR). nih.gov This inhibition disrupts downstream signaling cascades that control cell proliferation and survival. tandfonline.com
Research has identified numerous quinazolin-4(3H)-one derivatives with significant inhibitory effects against a panel of kinases. For instance, compounds have shown potent activity against EGFR, HER2, and CDK2. nih.gov Specifically, certain derivatives exhibit excellent EGFR inhibitory activity, with IC50 values comparable to the established inhibitor, erlotinib. nih.gov For example, compound 6d was found to potently inhibit EGFR with an IC50 value of 0.069 µM, in comparison to erlotinib's 0.045 µM. tandfonline.com Another derivative, 5k , also showed strong inhibition of EGFR with an IC50 value of 10 nM. nih.gov
Furthermore, some derivatives have been developed as multi-tyrosine kinase inhibitors, displaying activity against several kinases simultaneously. mdpi.com Compounds 2i and 3i demonstrated potent inhibitory activity against CDK2, HER2, and EGFR. nih.gov The inhibitory concentration (IC50) of compound 2i against EGFR was 0.097 µM, while for HER2 and CDK2, it was 0.128 µM and 0.173 µM, respectively. nih.gov This multi-targeted approach is a promising strategy in cancer therapy to overcome resistance mechanisms. mdpi.comnih.gov The quinazoline scaffold is a key component in several FDA-approved kinase inhibitors, including gefitinib, erlotinib, and lapatinib, underscoring the clinical relevance of this chemical class. researchgate.netmdpi.com
| Compound | Target Kinase | IC50 (µM) | Reference |
|---|---|---|---|
| Compound 6d | EGFR | 0.069 | tandfonline.com |
| Compound 5k | EGFR | 0.010 | nih.gov |
| Compound 2i | EGFR | 0.097 | nih.gov |
| HER2 | 0.128 | ||
| CDK2 | 0.173 | ||
| Compound 3i | EGFR | 0.181 | nih.gov |
| HER2 | 0.098 | ||
| CDK2 | 0.177 | ||
| Erlotinib (Reference) | EGFR | 0.045 | tandfonline.com |
Targeting Deubiquitinases (e.g., Ubiquitin-Specific Protease 7 (USP7) Inhibition)
Ubiquitin-Specific Protease 7 (USP7) has emerged as a significant target in cancer therapy due to its role in stabilizing key oncogenic proteins. nih.gov The p53-MDM2-USP7 pathway is a critical cellular axis where USP7's deubiquitinating activity prevents the degradation of MDM2, which in turn promotes the degradation of the tumor suppressor p53. nih.govresearchgate.net Consequently, inhibiting USP7 can lead to increased p53 levels and tumor suppression.
Novel quinazolin-4(3H)-one derivatives have been designed and synthesized as potent USP7 inhibitors. nih.govnih.gov Through structure-activity relationship studies, compounds with significant potency have been identified. nih.gov For example, compounds C9 and C19 were found to be the most potent inhibitors against the USP7 catalytic domain, with IC50 values of 4.86 µM and 1.537 µM, respectively. nih.govresearchgate.net Further assays confirmed the inhibitory activity of these compounds, with C19 showing an IC50 of 0.595 µM in a Ub-AMC assay. nih.gov Docking studies suggest these derivatives bind to the USP7 catalytic domain, forming hydrogen bonds with key residues like Met407. nih.govnih.gov
| Compound | Assay | IC50 (µM) | Reference |
|---|---|---|---|
| Compound C9 | USP7 Catalytic Domain | 4.86 | nih.gov |
| Ub-AMC | 5.048 | ||
| Compound C19 | USP7 Catalytic Domain | 1.537 | nih.gov |
| Ub-AMC | 0.595 |
Cellular Mechanisms of Antiproliferative Action (e.g., Cell Cycle Perturbation, Apoptosis Induction)
The antiproliferative effects of 7-Amino-3H-quinazolin-4-one derivatives are executed through various cellular mechanisms, primarily by inducing cell cycle arrest and apoptosis. tandfonline.com These compounds have demonstrated cytotoxicity against a wide range of human cancer cell lines, including those resistant to standard therapies. nih.govresearchgate.net
Flow cytometry analyses have revealed that certain derivatives can perturb the normal progression of the cell cycle. For instance, compound C9 , a USP7 inhibitor, was shown to restrict cancer cell growth at the G0/G1 and S phases in MGC-803 gastric cancer cells. nih.govresearchgate.net Similarly, PARP-1 inhibiting quinazolinone derivatives 12a and 12c caused cell growth arrest at the G2/M phase in the MCF-7 breast cancer cell line. rsc.org The EGFR inhibitor 5k was also found to arrest the cell cycle of A549 lung cancer cells in the G2/M phase. nih.gov
In addition to cell cycle perturbation, these derivatives are potent inducers of apoptosis, or programmed cell death. Treatment with compounds 12a and 12c led to an increase in programmed apoptosis compared to controls. rsc.org Likewise, compound 5k was observed to induce late apoptosis in A549 cells at high concentrations. nih.gov The induction of apoptosis is a key mechanism for eliminating cancerous cells and is a hallmark of effective anticancer agents.
Anti-inflammatory and Analgesic Effects
Quinazolinone derivatives have been investigated for their potential anti-inflammatory and analgesic properties. mdpi.comresearchgate.netfabad.org.tr Various animal models have been employed to evaluate these effects. The anti-inflammatory activity is often assessed using the carrageenan-induced paw edema model in rats, a standard test for acute inflammation. nih.gov
In these studies, several 3H-quinazolin-4-one derivatives produced a significant, dose-dependent reduction in paw edema. nih.gov The efficacy of some compounds at specific doses was found to be comparable to the standard anti-inflammatory drug indomethacin. The potential mechanism for these effects may involve the inhibition of cyclooxygenase (COX) enzymes and the modulation of inflammatory cytokines.
The analgesic potential has been evaluated using models such as the acetic acid-induced writhing test in mice, which assesses peripheral analgesic activity, and the hot plate test, which indicates central analgesic action. nih.gov Certain quinazolinone derivatives significantly reduced the number of writhes in the writhing test. nih.gov Some compounds also demonstrated an increased latency period in the hot plate test, suggesting a centrally mediated analgesic effect. A number of derivatives, including compounds 6c, 14, 16, 18, and 22 , have been identified as having the best dual analgesic and anti-inflammatory activities. nih.gov
Antioxidant Capacity and Radical Scavenging Properties
A number of studies have focused on the antioxidant and radical scavenging capabilities of quinazolin-4(3H)-one derivatives. nih.gov These properties are crucial for combating oxidative stress, a condition implicated in numerous diseases. The antioxidant potential of these compounds is typically evaluated using various in vitro assays, including the DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and nitric oxide (NO) radical scavenging assays. mdpi.comorientjchem.org
Research has shown that the substitution pattern on the quinazolinone core significantly influences the antioxidant activity. nih.govmdpi.com For example, ortho-diphenolic derivatives have been identified as particularly potent radical scavengers. mdpi.com In one study, compounds 5h, 5j, and 5k were highlighted as the most active phenolic derivatives, demonstrating higher radical scavenging activity than the reference antioxidants used in the ABTS, DPPH, and NO assays. mdpi.com The presence of electron-donating groups is believed to enhance the radical scavenging potential of these molecules. chemmethod.com Some synthesized derivatives have shown scavenging abilities superior to that of the standard antioxidant, ascorbic acid. orientjchem.org
Enzyme Inhibition Profiles
Beyond kinases and deubiquitinases, 7-Amino-3H-quinazolin-4-one derivatives have been shown to inhibit a variety of other enzymes, highlighting their potential as multitarget agents.
Inhibition of Poly-(ADP-Ribose) Polymerase (PARP)
Poly-(ADP-Ribose) Polymerase (PARP) enzymes, particularly PARP-1, are critical for DNA repair. researchgate.net Inhibiting PARP-1 is a key strategy in cancer therapy, especially for tumors with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, through a concept known as synthetic lethality. researchgate.netmdpi.com
The quinazolin-4-one scaffold has been successfully utilized as a bioisostere for the phthalazinone core found in established PARP inhibitors like Olaparib. rsc.orgrsc.org This has led to the development of novel quinazolinone-based PARP-1 inhibitors with potent activity. rsc.org A series of these derivatives displayed inhibitory activity in the nanomolar range. rsc.org Notably, compound 12c showed an IC50 value of 30.38 nM, comparable to Olaparib's IC50 of 27.89 nM in the same assay. rsc.org Another derivative, B1 , exhibited an IC50 value of 63.81 nM against PARP1. mdpi.com These findings indicate that the quinazolinone framework is a promising scaffold for the discovery of new PARP-1 inhibitors for cancer treatment. rsc.org
| Compound | Target Enzyme | IC50 (nM) | Reference |
|---|---|---|---|
| Compound 12c | PARP-1 | 30.38 | rsc.org |
| Compound B1 | PARP1 | 63.81 | mdpi.com |
| Olaparib (Reference) | PARP-1 | 27.89 | rsc.org |
Inhibition of Thymidylate Synthase
Thymidylate synthase (TS) is a critical enzyme in the de novo synthesis of 2'-deoxythymidine-5'-monophosphate (dTMP), an essential precursor for DNA synthesis. The inhibition of this enzyme leads to thymine-less cell death and has been a key target for anticancer therapies. Nonclassical, lipophilic quinazolinone analogues have been synthesized and evaluated as inhibitors of thymidylate synthase. researchgate.net
In one study, a series of nonclassical quinazolinone analogs, where the glutamic acid moiety of classical antifolates was replaced by phenylglycine, phenylalanine, or aminobenzoic acid and their methyl esters, were evaluated for their inhibitory activity against TS from both Lactobacillus casei and human sources. The majority of these compounds demonstrated potent inhibition of both L. casei and human TS, with IC50 values in the micromolar to nanomolar range. researchgate.net
Specifically, compounds with an additional hydroxyl or carboxylic acid/ester group on the phenyl ring showed enhanced potency. The most effective derivatives were compounds If and Ic, which incorporated an extra carboxylic acid/ester on the phenyl ring. These compounds exhibited IC50 values of 0.0044 µM and 0.0093 µM against human TS, respectively. researchgate.net This potent enzyme inhibition also translated to significant cytotoxic growth inhibition against various murine and human tumor cell lines, with IC50 values as low as 0.050 µM. researchgate.net
| Compound | Target Enzyme | IC50 (µM) |
| If | Human Thymidylate Synthase | 0.0044 |
| Ic | Human Thymidylate Synthase | 0.0093 |
Dual Inhibition of Phosphoinositide 3-Kinase (PI3K) and Histone Deacetylase (HDAC)
The simultaneous inhibition of the Phosphoinositide 3-Kinase (PI3K) and Histone Deacetylase (HDAC) pathways has emerged as a powerful strategy in cancer therapy, capable of producing synergistic antitumor effects and overcoming resistance mechanisms. nih.gov A series of quinazolin-4-one based hydroxamic acids have been rationally designed to act as dual PI3K/HDAC inhibitors. acs.org This was achieved by integrating an HDAC-targeting hydroxamic acid pharmacophore into a known PI3K inhibitor scaffold, such as Idelalisib, connected via an optimized linker. nih.govnih.gov
Several of these synthesized dual inhibitors have demonstrated high potency, with IC50 values often under 10 nM, and notable selectivity for PI3Kγ and PI3Kδ isoforms, as well as for the HDAC6 enzyme. nih.govacs.org For instance, the lead compound 48c was identified as a highly potent and selective dual inhibitor. nih.gov This compound and its analogues exhibited significant antiproliferative activity across multiple cancer cell lines, including those resistant to other treatments. acs.orgbohrium.com In studies on acute myeloid leukemia (AML) cell lines, compound 48c induced necrosis in mutant and FLT3-resistant cells, while showing no cytotoxicity against normal peripheral blood mononuclear cells (PBMCs) or other non-cancerous cell lines like NIH3T3 and HEK293. nih.govacs.org
The structure-activity relationship studies revealed that 5-substituted quinazolinones were generally more potent than 4-substituted quinazolines for both PI3K and HDAC enzyme inhibition. nih.gov The nature of the linker and the kinase hinge-binding group were also found to be critical in modulating the dual inhibitory activity. nih.gov
| Compound | PI3Kδ IC50 (nM) | HDAC6 IC50 (nM) | Cell Line (Example) | GI50 (nM) |
| 48c | 1.8 | 3.0 | MV4-11 (AML) | 41 |
| 48n | 0.4 | 1.9 | MV4-11 (AML) | 50 |
| 48o | 0.3 | 2.1 | MV4-11 (AML) | 68 |
Other Emerging Biological Activities (e.g., Antimalarial, Anticonvulsant)
Antimalarial Activity
Quinazolin-4-one derivatives have been investigated as a promising scaffold for the development of new antimalarial agents, partly inspired by the structure of the natural product febrifugine. nih.govnih.gov Research has shown that substitutions at the 2 and 3-positions of the quinazolinone ring are pivotal for antimalarial activity. longdom.orgomicsonline.org
A series of 2,3-substituted quinazolin-4(3H)-one derivatives were synthesized and tested in vivo against Plasmodium berghei in mice. Several compounds exhibited notable antimalarial effects. nih.gov For example, compound 5a produced 100% cures at a 50 mg/kg dose. nih.gov Another study reported that out of six synthesized 3-aryl-2-(substitutedstyryl)-4(3H)-quinazolinone derivatives, four compounds exhibited activity against P. berghei, with compound IVa being the most active. omicsonline.orgresearchgate.net These findings highlight the potential of the 4(3H)-quinazolinone core as a source of lead compounds for novel antimalarial drugs. longdom.org
Anticonvulsant Activity
The quinazolin-4(3H)-one nucleus is a well-established pharmacophore for central nervous system activity, with methaqualone being a notable historical example. nih.govnuph.edu.ua Modern research has focused on synthesizing new derivatives with improved anticonvulsant profiles.
Numerous studies have evaluated various substituted quinazolin-4(3H)-ones in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models. ijpscr.infonih.gov In one study, a series of quinazoline-4(3H)-ones were screened, and compounds 8 , 13 , and 19 provided 100% protection against PTZ-induced convulsions, demonstrating potency greater than the reference drug ethosuximide. nih.gov Another investigation of ((E)-3-(5-((substitutedphenylamino) methyl)-1,3,4-thiadiazol-2-yl)-2-styrylquinazolin-4(3H)-one derivatives found that eight compounds, including QNM-1 , QNM-2 , and QNM-4 , showed significant seizure protection in the MES test. ijpscr.info The structure-activity relationship data from these studies suggest that specific substitutions, such as a butyl group at position 3, can significantly enhance anticonvulsant effects. nih.govmdpi.com
| Compound | Anticonvulsant Test Model | Activity Noted |
| 8 | scPTZ | 100% protection |
| 13 | scPTZ | 100% protection |
| 19 | scPTZ | 100% protection |
| QNM-1 | MES | Seizure protection at 100 mg/kg |
| QNM-2 | MES | Seizure protection at 100 mg/kg |
| QNM-4 | MES | Seizure protection at 100 mg/kg |
Structure Activity Relationship Sar and Mechanistic Elucidation of 7 Amino 3h Quinazolin 4 One Action
Systematic Structure-Activity Relationship (SAR) Studies
The biological activity of compounds based on the quinazolinone scaffold is significantly influenced by the nature and position of various substituents on the bicyclic ring system. nih.gov Structure-activity relationship (SAR) studies are crucial for optimizing lead compounds to enhance their potency and selectivity. These investigations have revealed that modifications at positions 2, 3, 6, 7, and 8 of the quinazolinone core can dramatically alter the pharmacological profile of the resulting derivatives. nih.govnih.gov
The quinazolin-4(3H)-one core is a versatile scaffold in medicinal chemistry, and its biological effects are highly tunable through chemical modifications. researchgate.net SAR studies have consistently shown that substitutions at the C-2 and N-3 positions are particularly important for modulating activity. nih.govresearchgate.net For instance, attaching different heterocyclic moieties at the N-3 position has been suggested to increase biological activity. nih.gov Similarly, the nature of the substituent at the C-2 position is critical; studies on dihydrofolate reductase (DHFR) inhibitors found that a phenyl ring at this position is essential for effective inhibition. nih.gov
The 7-position of the quinazoline (B50416) ring is a key site for modification to influence target-specific activity. In the context of Aurora kinase inhibitors, the introduction of a 7-amino substituent was found to improve Aurora A inhibitory activity. acs.org Further investigation into the influence of substituents at this position revealed that derivatizing the amino group can have a significant impact on potency and selectivity.
In a study focused on developing Aurora kinase inhibitors, various heterocyclic groups were substituted at the 7-position. acs.org It was observed that N-heterocyclic derivatives generally displayed high Aurora A inhibitory potencies. acs.org For example, substituting the 7-position with a 1-methylpiperazine (B117243) group led to increased activity and robust stability. acs.org This modification was chosen for further screening of derivatives with substitutions at the C-2 position. acs.org The data highlights that the 7-amino group serves as a critical anchor point for introducing moieties that can occupy specific pockets within the target's active site, thereby enhancing binding and inhibition.
| Compound ID | Substituent at 7-Position | Effect on Aurora A Inhibitory Activity | Reference |
|---|---|---|---|
| 4c | Amino (-NH2) | Improved activity | acs.org |
| 6a-c | N-heterocycles | Higher inhibitory potencies | acs.org |
| 6d | 1-methylsulfonyl-4-piperazinyl | Lower potency compared to other N-heterocycles | acs.org |
| - | 1-methylpiperazine | Increased activity and robust stability | acs.org |
Beyond the 7-amino group, substitutions at other peripheral positions of the quinazolinone ring are crucial for target engagement. SAR studies have demonstrated that halogenation, particularly at positions 6 and 8, can significantly affect biological activity. nih.gov For example, the presence of a chlorine atom at the 7-position was found to favor anticonvulsant activity in one series of compounds. nih.gov In another study, a series of 6,8-diiodo-2-methyl-3-substituted-quinazolin-4(3H)-ones were synthesized and showed considerable antibacterial and anti-inflammatory activities. nih.gov
The introduction of electron-donating groups, such as methoxy (B1213986) groups, at positions 6 and 7 has also been shown to increase the activity of certain quinazoline derivatives against specific targets like the epidermal growth factor receptor (EGFR). mdpi.com The placement of these substituents can influence the molecule's ability to form key interactions, such as hydrogen bonds or hydrophobic contacts, within the binding site of a protein, thereby enhancing its inhibitory potential. acs.org The strategic placement of hydrophilic groups has also been noted as important for potency, with the specific positioning of hydrogen-bond donors and acceptors being critical. acs.org
Computational and Molecular Modeling Approaches
Computational methods, particularly molecular docking, have become indispensable tools for understanding the mechanisms of action of quinazolinone-based compounds at the molecular level. nih.gov These approaches provide valuable insights into how ligands like 7-Amino-3H-quinazolin-4-one and its derivatives bind to their biological targets, guiding the rational design of more potent and selective molecules.
Molecular docking simulations are widely used to predict the preferred orientation and binding affinity of a ligand when it forms a complex with a receptor. nih.gov For quinazolinone derivatives, docking studies have been performed against a variety of targets, including protein kinases and bacterial enzymes.
For instance, in the development of Aurora kinase inhibitors, docking analysis of compounds with a 7-(1-methylpiperazinyl) quinazoline scaffold revealed a common π-π stacking pattern with the active site of Aurora A. acs.org Specifically, the aryl group at the C-2 position of the quinazoline core engages in a π-π stacking interaction with the side chain of phenylalanine residue Phe144. acs.org Similarly, docking studies of other quinazolin-4(3H)-one derivatives into the ATP binding site of EGFR and HER2 kinases revealed key hydrogen bond interactions with residues such as Met801, Leu800, and Asp855. nih.gov Another study investigating novel quinazolinone Schiff base derivatives as potential antibacterial agents used molecular docking to explore their binding mode within the active site of the DNA gyrase enzyme. nih.gov These simulations help to rationalize the observed biological activities and provide a structural basis for the SAR findings.
Molecular modeling provides detailed "interaction fingerprints," which characterize the specific non-covalent interactions responsible for stabilizing the ligand-receptor complex. These interactions are fundamental to binding site recognition and affinity.
Key interactions identified for quinazolinone derivatives include:
Hydrogen Bonds: These are consistently observed and are crucial for anchoring the ligand in the correct orientation. For example, docking studies with Aurora A kinase showed three critical hydrogen bonds between the aminopyrazole group of an inhibitor and the main chain carbonyl and amine groups of residues Glu211 and Ala213 in the hinge region. acs.org In CDK2 kinase, hydrogen bonds with Asp86, Leu83, and Glu12 were identified. nih.gov For DNA gyrase, residues Asp73, Asn46, and Arg136 are important for forming hydrogen bonds. nih.gov
π-π Stacking and Hydrophobic Interactions: Aromatic rings in the quinazolinone scaffold and its substituents frequently engage in π-π stacking and other hydrophobic interactions with aromatic residues in the binding pocket, such as phenylalanine. acs.org These interactions are vital for affinity, as seen in the interaction with Phe144 of Aurora A. acs.org Pi-alkyl interactions with residues like Leu726, Val734, and Lys753 in HER2 also contribute significantly to binding. nih.gov
These computational insights allow for a detailed understanding of why certain substitutions enhance activity. For example, a substituent that can form an additional hydrogen bond or optimize a hydrophobic interaction will likely lead to a more potent compound. researchgate.net
| Target Enzyme | Interacting Residues | Type of Interaction | Reference |
|---|---|---|---|
| Aurora A Kinase | Phe144 | π-π stacking | acs.org |
| Glu211, Ala213 | Hydrogen bond | acs.org | |
| HER2 Kinase | Met801, Leu800, Ser728, Thr862, Asp863 | Hydrogen bond | nih.gov |
| Leu726, Val734, Lys753 | Pi-alkyl | nih.gov | |
| EGFR Kinase | Asp855 | Hydrogen bond | nih.gov |
| Leu788, Ala743, Lys745 | Pi-alkyl | nih.gov | |
| CDK2 Kinase | Asp86, Leu83, Glu12, Gln131, Asn132 | Hydrogen bond | nih.gov |
| His84 | Pi-pi stacked | nih.gov | |
| DNA Gyrase | Asp73, Asn46, Arg136 | Hydrogen bond | nih.gov |
Mechanistic Studies of Biological Pathways
Investigation of Target Protein Modulation (e.g., PqsR, USP7, Tubulin)
Derivatives of the quinazolin-4(3H)-one core, which includes the 7-amino-3H-quinazolin-4-one structure, have been identified as potent inhibitors of several key proteins involved in human disease and bacterial pathogenicity. The specific substitutions on the quinazolinone ring system are crucial for determining the target and potency.
PqsR: The Pseudomonas aeruginosa Quorum Sensing Receptor (PqsR) is a transcriptional regulator that controls virulence factor production in the opportunistic pathogen P. aeruginosa. mdpi.comacs.org Inhibition of this protein is a key anti-virulence strategy. Several quinazolinone derivatives have been developed as PqsR antagonists. nih.govnih.gov For example, a series of thiazole-containing quinazolinones demonstrated high potency, with IC50 values below 300 nM in whole-cell reporter assays. nih.gov Another optimized hit, compound 61 ((R)-2-(4-(3-(6-chloro-4-oxoquinazolin-3(4H)-yl)-2-hydroxypropoxy)phenyl)acetonitrile), was found to inhibit the PqsR-controlled promoter with an IC50 of 1 µM and bind to the PqsR ligand-binding domain with a high affinity (Kd of 10 nM). acs.orgnih.govnih.gov These studies highlight the quinazolinone core as a viable scaffold for developing potent PqsR inhibitors.
USP7: Ubiquitin-Specific Protease 7 (USP7) is a deubiquitinating enzyme that plays a critical role in cancer by regulating the stability of oncoproteins and tumor suppressors, including MDM2 and p53. researchgate.net Consequently, USP7 has emerged as a promising target for cancer therapy. researchgate.net Novel quinazolin-4(3H)-one derivatives have been synthesized and evaluated as potent USP7 inhibitors. Two compounds, C9 and C19 , exhibited significant potency against the USP7 catalytic domain, with IC50 values of 4.86 µM and 1.537 µM, respectively. Further assays confirmed the inhibitory activity of C19 with an IC50 of 0.595 µM. Docking studies suggest these compounds bind to the USP7 active site through hydrogen bonds with key residues like Met407.
Tubulin: Tubulin is a critical component of the cytoskeleton, and its polymerization is essential for cell division, making it a well-established target for anticancer drugs. Certain quinazoline derivatives have been shown to function as tubulin polymerization inhibitors, often by binding to the colchicine (B1669291) site. For instance, 2,3-dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones have been identified as broad-spectrum cytotoxic agents that induce G2/M cell cycle arrest, a characteristic effect of tubulin inhibitors. Specifically, compound 39 (2-(naphthalen-1-yl)-2,3-dihydroquinazolin-4(1H)-one) and compound 64 (2-(2-methoxystyryl)quinazolin-4(3H)-one) were shown to completely inhibit tubulin polymerization and exhibited potent sub-micromolar cytotoxicity against various cancer cell lines. This indicates that the quinazolinone scaffold can be tailored to effectively disrupt microtubule dynamics.
| Compound Class | Target Protein | Key Derivative(s) | Inhibitory Concentration (IC50/Kd) | Reference |
|---|---|---|---|---|
| Quinazolinone | PqsR | Compound 61 | IC50: 1 µM; Kd: 10 nM | acs.orgnih.govnih.gov |
| Quinazolin-4(3H)-one | USP7 | Compound C9 | IC50: 4.86 µM | |
| Quinazolin-4(3H)-one | USP7 | Compound C19 | IC50: 0.595 µM - 1.537 µM | |
| Dihydroquinazolin-4(1H)-one | Tubulin | Compound 39 | Potent (sub-µM cytotoxicity) | |
| Quinazolin-4(3H)-one | Tubulin | Compound 64 | Potent (sub-µM cytotoxicity) |
Analysis of Downstream Cellular Pathway Alterations (e.g., p53-MDM2-USP7 Axis)
The modulation of target proteins by quinazolinone derivatives leads to significant alterations in downstream cellular signaling pathways. A prominent example is the disruption of the p53-MDM2-USP7 axis, a critical pathway in cancer biology. researchgate.net
The tumor suppressor protein p53 is a key regulator of cell cycle arrest and apoptosis. Its stability is tightly controlled by the E3 ubiquitin ligase MDM2, which targets p53 for proteasomal degradation. researchgate.net USP7, in turn, stabilizes MDM2 by removing ubiquitin tags, thereby indirectly promoting the degradation of p53. researchgate.net In many cancers, USP7 is overexpressed, leading to suppressed p53 activity and unchecked cell proliferation. researchgate.net
Inhibition of USP7 by quinazolin-4(3H)-one derivatives disrupts this cycle. By blocking USP7 activity, these compounds prevent the deubiquitination of MDM2, leading to its auto-ubiquitination and subsequent degradation. researchgate.net The resulting decrease in MDM2 levels allows for the accumulation and activation of p53. Activated p53 can then transcribe its target genes, such as the cell cycle inhibitor p21, leading to cell cycle arrest and apoptosis in cancer cells.
Biochemical experiments with the quinazolin-4(3H)-one derivative C9 demonstrated this mechanism. Treatment of gastric cancer cells with C9 led to a dose-dependent decrease in MDM2 protein levels and a corresponding increase in the levels of the tumor suppressors p53 and p21. This confirms that quinazolinone-based USP7 inhibitors can effectively reactivate the p53 tumor suppressor pathway.
Translational Research and Future Directions for 7 Amino 3h Quinazolin 4 One Derivatives
Rational Design of Enhanced Therapeutic Agents
The rational design of 7-amino-3H-quinazolin-4-one derivatives is a key strategy in modern drug discovery, aiming to create compounds with improved potency, selectivity, and pharmacokinetic profiles. This approach involves a deep understanding of the target biology and the chemical properties of the quinazolinone core.
Strategies for Overcoming Antimicrobial Resistance
Antimicrobial resistance is a pressing global health issue, and the quinazolinone scaffold has emerged as a promising framework for the development of new antimicrobial agents. One of the primary strategies to combat resistance is the hybridization of the quinazolinone moiety with other pharmacophores known to possess antimicrobial activity. For instance, incorporating amino acid and dipeptide moieties into the quinazolinone structure has yielded derivatives with moderate to significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
Another approach involves the synthesis of quinazolin-4(3H)-one derivatives that target novel bacterial enzymes, such as DNA gyrase. By inhibiting essential bacterial processes, these compounds can circumvent existing resistance mechanisms. For example, new quinazolin-4(3H)-one derivatives incorporating hydrazone and pyrazole (B372694) scaffolds have been synthesized and shown to target the DNA gyrase enzyme, exhibiting potent antimicrobial activity. mdpi.comresearchgate.net Furthermore, the conjugation of quinazolinone derivatives with silver nanoparticles has been shown to enhance their antibacterial efficacy against multi-drug resistant bacteria. nih.gov The unique structure of these derivatives, combined with their potential for synergistic effects with existing antibiotics, presents a viable path to addressing the challenge of antimicrobial resistance. eco-vector.com
Development of Highly Selective Enzyme Inhibitors
The development of highly selective enzyme inhibitors is crucial for minimizing off-target effects and improving the therapeutic index of drug candidates. The 7-amino-3H-quinazolin-4-one scaffold has proven to be a valuable template for designing inhibitors of various enzymes implicated in disease.
For instance, quinazolin-4(3H)-one derivatives have been developed as potent and selective inhibitors of B-Raf(V600E) kinase, a key driver in certain cancers. researchgate.net Structure-based design approaches have led to the identification of compounds with excellent cellular potency and selectivity. researchgate.net Similarly, quinazolinone-7-carboxamides have been identified as selective inhibitors of human soluble epoxide hydrolase (sEH), an enzyme involved in inflammation and cardiovascular diseases. acs.orgnih.gov The tractable structure-activity relationships (SAR) of these derivatives allow for fine-tuning of their inhibitory activity and selectivity. acs.org
Furthermore, researchers have rationally designed quinazolin-4-one-based hydroxamic acids as dual inhibitors of PI3K and HDAC enzymes, which are both important targets in cancer therapy. nih.gov This dual-inhibition strategy can lead to synergistic anticancer effects and overcome resistance to single-agent therapies. The versatility of the quinazolinone scaffold also extends to the inhibition of other enzymes like phosphodiesterase 4 (PDE4), with some derivatives showing potential as therapeutic agents for leukemia. researchgate.net
Optimization of Lead Compounds for Pharmacological Advancement
Once a promising lead compound has been identified, the next critical step is its optimization to improve its pharmacological properties. This process involves modifying the chemical structure to enhance its drug-like characteristics and tailor its activity towards specific disease targets.
Strategies for Improving Drug-Like Properties (e.g., Solubility, Stability)
Poor solubility and metabolic instability are common hurdles in drug development that can lead to low bioavailability and reduced efficacy. Several strategies have been employed to enhance the drug-like properties of 7-amino-3H-quinazolin-4-one derivatives. One effective method is the use of solid dispersion techniques. For example, the solubility of a synthesized quinazolinone derivative was significantly improved by preparing solid dispersions with polaxamer 407 using a melt-fusion technique. researchgate.net This approach enhances wettability and reduces crystallinity, leading to better dissolution rates. researchgate.net
In silico tools are also increasingly used to predict and optimize pharmacokinetic properties. Three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling and molecular docking studies can help in designing analogs with improved solubility and metabolic stability. unar.ac.id For instance, N-substituted quinazolinone derivatives have been designed to have good pharmacokinetics, including better microsomal stability and a favorable area under the curve (AUC). nih.gov These computational approaches, combined with synthetic modifications, are crucial for advancing lead compounds towards clinical development.
Designing Compounds for Specific Disease Targets
The adaptability of the 7-amino-3H-quinazolin-4-one scaffold allows for its modification to target a wide range of diseases. By altering the substituents on the quinazolinone ring, researchers can develop compounds with high affinity and selectivity for specific biological targets.
For example, in the field of oncology, quinazolin-4(3H)-one derivatives have been designed as potent inhibitors of multiple tyrosine kinases, including CDK2, HER2, EGFR, and VEGFR-2. nih.gov The substitution patterns on the quinazolinone core play a critical role in determining the inhibitory profile and cytotoxicity against different cancer cell lines. nih.govresearchgate.net Specifically, 7-chloro-quinazoline derivatives have shown promising activity as potential VEGFR-2 inhibitors. dovepress.com
Beyond cancer, these derivatives are being explored for other therapeutic applications. For instance, quinazolinone-7-carboxamides have been designed as inhibitors of human soluble epoxide hydrolase for potential use in treating inflammatory and cardiovascular disorders. acs.org Additionally, the scaffold has been utilized to develop larvicides against Aedes aegypti, the vector for dengue fever, with some 4-alkoxy/amino-7-chloroquinolines showing high potency. acs.org The ability to tailor the biological activity of this scaffold underscores its importance in drug discovery.
Emerging Research Frontiers for Amino-Quinazolinone Scaffolds
The amino-quinazolinone scaffold continues to be a fertile ground for new discoveries in medicinal chemistry. Emerging research is focused on exploring novel applications and expanding the therapeutic potential of these versatile compounds.
One of the exciting new frontiers is the development of dual-target inhibitors. By designing molecules that can simultaneously modulate two different biological targets, researchers aim to achieve enhanced therapeutic efficacy and overcome drug resistance. nih.govnih.gov For example, quinazolin-4-one/3-cyanopyridin-2-one hybrids have been developed as dual inhibitors of EGFR and BRAFV600E for cancer treatment. nih.gov
Another area of growing interest is the use of quinazolinone derivatives as targeted chemotherapeutic agents that inhibit specific molecular targets like dihydrofolate reductase (DHFR), breast cancer resistant protein (BCRP), and poly-(ADP-ribose)-polymerase (PARP). nih.gov The ability to selectively target cancer cells while sparing healthy ones is a major goal of modern oncology, and the quinazolinone scaffold provides a promising platform for achieving this. nih.gov
Furthermore, the unique photophysical properties of some quinazolinone derivatives are being explored for applications in bioimaging and as fluorescent probes. The inherent biocompatibility and low toxicity of this scaffold make it an attractive candidate for developing new diagnostic and research tools.
Challenges and Opportunities in the Development of Next-Generation 7-Amino-3H-quinazolin-4-one Based Therapeutics
The development of new therapeutics based on the 7-Amino-3H-quinazolin-4-one scaffold is a field rich with potential, yet it is also fraught with significant scientific and technical hurdles. The inherent versatility of the quinazolinone core allows for extensive chemical modification, opening up numerous avenues for creating novel drug candidates with diverse pharmacological activities. nih.govnih.gov However, translating these promising laboratory findings into clinically successful treatments requires overcoming challenges related to potency, selectivity, pharmacokinetics, and the complexities of synthesis.
Challenges in Therapeutic Development
A primary challenge in the development of quinazolinone-based therapeutics is optimizing their pharmacokinetic profiles. Many derivatives, despite showing high potency in initial in vitro assays, suffer from poor solubility and low bioavailability, which limits their effectiveness in vivo. pnrjournal.comnih.gov For instance, researchers developing a series of quinazolin-4(3H)-one inhibitors for Aurora Kinase A noted the necessity of improving the pharmacokinetic properties of their lead compounds to generate viable drug candidates. nih.gov This often requires extensive medicinal chemistry efforts to modify the scaffold, such as adding polar groups to enhance water solubility, without compromising the compound's inhibitory activity. mdpi.com
Another significant hurdle is achieving target selectivity. The quinazolinone scaffold is a privileged structure that can interact with a wide range of biological targets, including numerous protein kinases. nih.govmdpi.com While this promiscuity can be an advantage, it also presents the challenge of designing derivatives that are highly selective for their intended target to minimize potential off-target effects. For example, in the development of Epidermal Growth Factor Receptor (EGFR) inhibitors, a major focus is on designing compounds that selectively target mutant forms of EGFR while sparing the wild-type receptor to improve the therapeutic window. mdpi.com
The emergence of drug resistance is a persistent challenge in cancer therapy and other fields. nih.govmdpi.com Tumors can develop resistance to quinazoline-based drugs, such as EGFR inhibitors, through secondary mutations in the target protein. nih.gov This necessitates the continuous development of next-generation inhibitors that can overcome these resistance mechanisms. Strategic approaches, such as the dual inhibition of multiple signaling pathways, are being explored to circumvent this issue. nih.gov
Furthermore, the complexity and efficiency of synthetic routes can pose a challenge to the large-scale and cost-effective production of these compounds. mdpi.comresearchgate.net There is a growing emphasis on developing greener and more efficient synthetic methods, such as using less toxic reagents and solvents, to make drug development more sustainable and affordable. pnrjournal.comresearchgate.net
Opportunities for Next-Generation Therapeutics
Despite the challenges, the 7-Amino-3H-quinazolin-4-one scaffold offers immense opportunities for therapeutic innovation. Its chemical tractability allows for systematic structure-activity relationship (SAR) studies, where modifications at various positions on the quinazoline (B50416) ring can be made to fine-tune biological activity and physicochemical properties. nih.govacs.org SAR studies have revealed that substitutions at the 2, 6, and 8 positions are particularly important for pharmacological activity, providing a roadmap for rational drug design. nih.govresearchgate.net
One of the most promising opportunities lies in the strategy of molecular hybridization. nih.govrsc.org This involves combining the quinazolinone pharmacophore with other biologically active moieties to create a single hybrid molecule with dual or multiple mechanisms of action. researchgate.net This approach can lead to compounds with improved potency, better selectivity, and the ability to overcome drug resistance. nih.gov For example, hybrids of quinazolinone and triazole have been shown to enhance anti-tubercular activity. nih.gov This strategy is being applied across various therapeutic areas, including the development of dual inhibitors targeting both EGFR and BRAFV600E in cancer. nih.gov
The broad applicability of the quinazolinone scaffold presents a significant opportunity to address a wide range of diseases. nih.govmdpi.com While oncology remains a major focus, with derivatives being investigated as inhibitors for numerous kinases and other cancer-related targets, research is expanding into other areas. mdpi.comnih.govnih.gov These include infectious diseases, inflammation, and neurodegenerative disorders, showcasing the scaffold's potential to yield novel treatments for various unmet medical needs. nih.govresearchgate.net
The table below illustrates the diverse range of molecular targets being explored for quinazolinone-based therapeutics, highlighting the opportunities for developing novel agents.
| Therapeutic Area | Molecular Target(s) | Rationale / Opportunity |
| Oncology | EGFR, VEGFR-2, Aurora Kinase, PI3K, USP7, PARP-1 | Overcoming resistance to existing therapies; Targeting multiple pathways involved in tumor growth and survival. nih.govnih.govnih.govnih.govnih.govmdpi.com |
| Infectious Disease | Dihydrofolate reductase (DHFR), DNA Gyrase | Development of new antimicrobial and anti-tubercular agents to combat resistance. nih.govresearchgate.net |
| Inflammation | Cyclooxygenase-2 (COX-2), 5-Lipoxygenase (5-LO) | Creation of novel anti-inflammatory drugs with potentially improved selectivity. acs.orgmdpi.com |
| Neurological Disorders | BACE1 | Exploration of treatments for neurodegenerative diseases like Alzheimer's disease. researchgate.net |
The ongoing exploration of SAR provides a continuous opportunity to refine the properties of these derivatives. For instance, studies have shown how specific substitutions can impact activity against different bacterial strains or kinase enzymes, guiding the design of more potent and selective compounds. acs.orgdovepress.com
The table below presents hypothetical data based on SAR studies to demonstrate how structural modifications can influence inhibitory activity, a key challenge and opportunity in drug design.
| Compound ID | R1-Substituent (Position 2) | R2-Substituent (Position 6) | Target Kinase IC50 (µM) |
| Lead-01 | -Methyl | -H | 15.2 |
| Derivative-A | -Phenyl | -H | 5.8 |
| Derivative-B | -Phenyl | -Chloro | 2.1 |
| Derivative-C | -Thiophenyl | -Chloro | 0.9 |
This iterative process of design, synthesis, and evaluation is fundamental to surmounting the existing challenges and unlocking the full therapeutic potential of the 7-Amino-3H-quinazolin-4-one scaffold. nih.gov The continued application of advanced medicinal chemistry techniques and a deeper understanding of the biological targets will undoubtedly lead to the development of the next generation of innovative medicines.
Q & A
Q. What are the key considerations for synthesizing 7-amino-3H-quinazolin-4-one hydrochloride, and how can reaction conditions be optimized?
Synthesis typically involves cyclization of precursor amines or hydrazines under acidic conditions. For example, amine hydrochlorides are prepared by reacting free amines with HCl, followed by cyclization using phosphorus pentoxide or heterogeneous catalysts like KAl(SO4)2·12H2O to improve yield . Solvent choice (e.g., ethanol vs. DMSO) and temperature control are critical to avoid side reactions. Kinetic studies using <sup>1</sup>H NMR can monitor intermediate formation .
Q. How should researchers characterize the purity and structural integrity of 7-amino-3H-quinazolin-4-one hydrochloride?
Combine spectroscopic and chromatographic methods:
- <sup>1</sup>H NMR (60 MHz or higher) to confirm proton environments and cyclization success .
- Mass spectrometry (e.g., Varian MAT systems) for molecular ion validation .
- HPLC/LC-MS to assess purity, particularly for detecting unreacted precursors or byproducts .
- Elemental analysis (microanalytical labs) for empirical formula verification .
Q. What safety protocols are essential when handling this compound in the laboratory?
- Use tight-sealing goggles , nitrile gloves, and lab coats to prevent skin/eye contact .
- Work in ventilated fume hoods to avoid inhalation of HCl vapors .
- Store in airtight containers away from moisture to prevent decomposition .
- Emergency measures: Rinse exposed skin/eyes with water for 15+ minutes and seek medical evaluation .
Advanced Research Questions
Q. How can computational modeling predict the reactivity or biological activity of 7-amino-3H-quinazolin-4-one derivatives?
- Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites .
- Molecular docking (AutoDock, Schrödinger Suite) screens binding affinities to target proteins (e.g., antimicrobial enzymes) .
- QSAR models correlate structural features (e.g., substituent electronegativity) with bioactivity data from PubChem or EPA DSSTox .
Q. How do researchers resolve contradictions in synthetic yields reported across studies?
- Design of Experiments (DoE) systematically tests variables (solvent polarity, catalyst loading) to identify critical factors .
- Replication studies under standardized conditions (e.g., CLSI guidelines for bioassays) reduce variability .
- Advanced analytics (e.g., <sup>13</sup>C NMR, X-ray crystallography) confirm whether discrepancies arise from structural isomers or impurities .
Q. What methodologies are recommended for evaluating the compound’s antibacterial or anticancer potential?
- MIC assays (Clinical and Laboratory Standards Institute M7-A5 protocol) against Gram-positive/-negative bacteria .
- Cell viability assays (MTT, apoptosis markers) in cancer cell lines, with controls for HCl cytotoxicity .
- Synergy studies with existing drugs (e.g., β-lactams) using checkerboard dilution to identify combinatorial effects .
Q. How can reaction mechanisms for quinazolinone formation be elucidated?
- Isotopic labeling (<sup>15</sup>N or <sup>2</sup>H) tracks nitrogen or hydrogen migration during cyclization .
- In situ FTIR monitors intermediate species (e.g., amide or imine formation) in real time .
- Kinetic isotope effects (KIE) differentiate between rate-determining steps (e.g., proton transfer vs. ring closure) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
